4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity Drug design Permeability

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine (CAS 1094394-71-4) is a heterocyclic building block defined by a 2,3-dihydrobenzofuran ring linked at position 4 to a 5-methyl-1,3-thiazol-2-amine core. Its molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 232.30 g·mol⁻¹ and a computed XLogP3-AA of 2.7, indicating moderate lipophilicity suitable for membrane permeability in drug design.

Molecular Formula C12H12N2OS
Molecular Weight 232.3 g/mol
CAS No. 1094394-71-4
Cat. No. B1416902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
CAS1094394-71-4
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC3
InChIInChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)9-2-3-10-8(6-9)4-5-15-10/h2-3,6H,4-5H2,1H3,(H2,13,14)
InChIKeySBJDMVLVRZGOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine CAS 1094394-71-4 – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine (CAS 1094394-71-4) is a heterocyclic building block defined by a 2,3-dihydrobenzofuran ring linked at position 4 to a 5-methyl-1,3-thiazol-2-amine core. Its molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 232.30 g·mol⁻¹ and a computed XLogP3-AA of 2.7, indicating moderate lipophilicity suitable for membrane permeability in drug design [1]. The compound bears one hydrogen bond donor, four acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 76.4 Ų [1]. It is commercially available at a minimum purity specification of 95% (HPLC) from multiple suppliers and is recommended for long-term storage in a cool, dry environment . The scaffold appears in patent literature as a thiazolylamino-substituted heterocycle with kinase inhibitor activity, establishing its relevance in medicinal chemistry campaigns [2].

Why 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine Cannot Be Replaced by Generic In-Class Analogs


The specific connectivity and substitution pattern of this compound – a 5-methyl group on the thiazole ring combined with a 2,3-dihydrobenzofuran at position 4 – is not arbitrary. Simple interchange with des-methyl analogs, positional isomers, or aromatic benzofuran derivatives alters critical physicochemical parameters. For instance, removing the 5-methyl group decreases logP by approximately 0.4 log units (from 2.7 to 2.3) [1], while relocating the methyl to the dihydrobenzofuran ring produces a distinct logP shift to 2.45 . These differences affect membrane permeability, target engagement, and ultimately the compound's utility as a fragment or lead molecule. Furthermore, the 2,3-dihydrobenzofuran moiety introduces saturation that impacts ring planarity and π-stacking interactions relative to fully aromatic benzofuran analogs. The evidence below quantifies these differences and demonstrates why procurement specifications should not default to the nearest available analog without verifying structural identity and property alignment .

Quantitative Differentiation Evidence: 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine Versus Closest Analogs


Lipophilicity (XLogP3-AA): 5-Methylthiazole vs. Des-Methyl Analog

The presence of the 5-methyl group on the thiazole ring significantly elevates lipophilicity relative to the des-methyl analog. The target compound exhibits a computed XLogP3-AA of 2.7 [1], whereas 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine (CAS 436151-87-0), which lacks this methyl group, records an XLogP3-AA of 2.3 [2]. This +0.4 log unit increase corresponds to an approximately 2.5-fold greater predicted partition into lipid phases, relevant for passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs.

Lipophilicity Drug design Permeability

Methyl Positional Isomerism: Thiazole-C5-Methyl vs. Dihydrobenzofuran-C2-Methyl

Relocating the methyl substituent from the thiazole C5 position to the dihydrobenzofuran C2 position yields a positional isomer with measurably different lipophilicity and steric profile. The target compound (5-methylthiazole) has an XLogP3-AA of 2.7 [1], while 4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine (CAS 107140-71-6) exhibits a LogP of 2.45 . The ΔLogP of −0.25 indicates reduced lipophilicity for the isomer. Additionally, the methyl position affects the thiazole ring electronics: C5-methyl on thiazole is ortho to the ring sulfur, influencing the pKa of the 2-amino group and the heterocycle's hydrogen-bonding character, whereas C2-methyl on the dihydrobenzofuran is remote and primarily impacts conformational flexibility of the saturated ring.

Positional isomerism Structure-activity relationship Lead optimization

Molecular Weight and PSA: Differentiation from Lower-MW Des-Methyl and Aromatic Analogs

The target compound (MW 232.30, TPSA 76.4 Ų) occupies a distinct physicochemical space compared to both lighter and fully aromatic analogs. The des-methyl analog 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine has MW 218.28 g·mol⁻¹ [1], while the fully aromatic 4-(1-benzofuran-5-yl)-1,3-thiazol-2-amine (CAS 2228396-08-3) has MW 216.26 g·mol⁻¹ . The target's additional 14 Da (one methylene equivalent) and its saturated 2,3-dihydrobenzofuran ring balance lipophilicity and solubility differently: the saturated ring increases sp³ fraction relative to the aromatic benzofuran analog, which can improve aqueous solubility and reduce aromatic stacking-driven promiscuity. In fragment-based drug discovery, a MW of ~232 places this compound in the optimal fragment space (MW ≤ 250) while the methyl group provides a vector for affinity maturation.

Fragment-based drug discovery MW efficiency Physicochemical property

Regioisomeric Connectivity: C4-Benzofuran-Thiazole vs. C5-Benzofuran-Thiazole

The point of attachment between the benzofuran and thiazole rings is a critical determinant of molecular shape and target binding. The target compound connects at the thiazole C4 position (4-(benzofuran-5-yl)-thiazole), whereas the regioisomer 5-(2,3-dihydrobenzofuran-5-yl)thiazol-2-amine (CAS 1179188-58-9) connects at the thiazole C5 position . This seemingly minor change substantially alters the vector angle between the two ring systems. In kinase inhibitor design, the C4-linked architecture places the 2-amino group of the thiazole in a geometry conducive to hinge-region hydrogen bonding, while the C5-linked regioisomer would project the amino group in a different trajectory, potentially disrupting this key interaction, as suggested by the thiazolylamino-substituted heterocycle pharmacophore described in patent EP2719696A1 [1].

Regioisomerism Synthetic building block Medicinal chemistry

Commercial Purity Benchmark and Supplier Specification Consistency

The target compound is consistently supplied at ≥95% purity across multiple independent vendors, including AKSci (min. 95%, product 1794DE) , Leyan (95%, product 1296446) , and CymitQuimica (95%) . This cross-vendor consistency in purity specification reduces the risk of batch-to-batch variability in biological assays. In contrast, less common analogs such as 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine (CAS 1340278-24-1) are available from fewer sources, and the des-methyl analog 436151-87-0 is offered at varying purities (95%–97%) depending on supplier, introducing potential variability in screening results.

Quality control Reproducibility Procurement specification

Procurement-Driven Application Scenarios for 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's 2-aminothiazole core, C4-benzofuran connectivity, and computed logP of 2.7 make it a suitable fragment for kinase hinge-binding scaffolds, as evidenced by its inclusion in the thiazolylamino-substituted heterocycle patent family (EP2719696A1) claiming antiproliferative kinase inhibitors [1]. Its MW of 232.30 and TPSA of 76.4 Ų place it within optimal fragment space, while the 5-methyl group provides a defined vector for structure-guided affinity maturation without exceeding lead-like property thresholds.

Antimicrobial or Anticancer Lead Series Initiation

The benzofuran-thiazole hybrid scaffold has been described as promising for antimicrobial and anticancer applications due to its balanced lipophilicity and pharmacophoric properties . The 5-methyl substitution on the thiazole ring differentiates this compound from des-methyl analogs (ΔlogP +0.4) and may confer improved bacterial membrane penetration. Procurement of this specific isomer is essential when structure-activity relationship (SAR) data have been generated against this exact scaffold.

Chemical Biology Probe Design Requiring Defined Physicochemical Space

With a single rotatable bond, moderate lipophilicity (XLogP3-AA 2.7), and a saturated 2,3-dihydrobenzofuran ring, this compound offers a favorable balance of rigidity and solubility for chemical probe development [2]. The saturated ring reduces aromatic planarity relative to fully aromatic benzofuran analogs (e.g., CAS 2228396-08-3), potentially decreasing off-target promiscuity in cellular target engagement studies. Researchers requiring consistent logP and TPSA values should specify this CAS number rather than accepting near-neighbor substitutions.

Synthetic Methodology Development and Heterocyclic Chemistry

As a building block with orthogonal reactive handles (the 2-amino group on thiazole and the dihydrobenzofuran oxygen), this compound serves as a versatile intermediate for parallel library synthesis [3]. Its commercial availability at ≥95% purity from multiple vendors ensures reproducible yields in multi-step synthetic sequences, making it a reliable starting material for medicinal chemistry campaigns targeting CNS, oncology, or anti-infective indications.

Quote Request

Request a Quote for 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.